molecular formula C26H25N3O5 B12208275 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one

2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one

Cat. No.: B12208275
M. Wt: 459.5 g/mol
InChI Key: LSZDUDJINKENJN-XLNRJJMWSA-N
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Description

2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a unique dioxepinoisoquinoline moiety, which may contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.

    Formation of the Dioxepinoisoquinoline Moiety: This moiety can be synthesized through a series of cyclization reactions involving isoquinoline derivatives and appropriate diols.

    Coupling Reactions: The final coupling of the dioxepinoisoquinoline moiety with the pyridazinone core can be achieved using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The pyridazinone core is known for its biological activity, and the compound may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its unique structure may allow for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one is likely related to its interaction with specific molecular targets. The pyridazinone core may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The dioxepinoisoquinoline moiety may enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenoxyethyl)-6-(acetyl)pyridazin-3(2H)-one: Lacks the dioxepinoisoquinoline moiety.

    2-(2-phenoxyethyl)-6-[(2Z)-2-(isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one: Lacks the dioxepino ring structure.

Uniqueness

The presence of the dioxepinoisoquinoline moiety in 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one distinguishes it from similar compounds. This unique structure may confer enhanced biological activity or selectivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

6-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-2-(2-phenoxyethyl)pyridazin-3-one

InChI

InChI=1S/C26H25N3O5/c30-23(21-7-8-26(31)29(28-21)11-14-32-19-5-2-1-3-6-19)17-22-20-16-25-24(33-12-4-13-34-25)15-18(20)9-10-27-22/h1-3,5-8,15-17,27H,4,9-14H2/b22-17-

InChI Key

LSZDUDJINKENJN-XLNRJJMWSA-N

Isomeric SMILES

C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)C4=NN(C(=O)C=C4)CCOC5=CC=CC=C5)OC1

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)C4=NN(C(=O)C=C4)CCOC5=CC=CC=C5)OC1

Origin of Product

United States

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